3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a sulfonyl group, and a methylanilino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Methylaniline: The final step involves coupling the sulfonylated benzothiophene with methylaniline under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide
- 3-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide
- 3-chloro-N-{4-[(propylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylanilino moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17ClN2O3S2 |
---|---|
Molecular Weight |
457 g/mol |
IUPAC Name |
3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O3S2/c1-25(16-7-3-2-4-8-16)30(27,28)17-13-11-15(12-14-17)24-22(26)21-20(23)18-9-5-6-10-19(18)29-21/h2-14H,1H3,(H,24,26) |
InChI Key |
UPUJYSVTAWHUMB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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